Brassilexin
Overview
Description
Brassilexin is one of the most potent antifungal phytoalexins produced by crucifer plants . It plays a significant role in the plant’s defense mechanism against pathogens .
Synthesis Analysis
The synthesis of Brassilexin involves the oxidative cyclization of arylenaminoindoline-2-thiones . This process yields a series of 2H-isothiazolo[5,4-b]indole hydrochlorides and hydrobromides .
Molecular Structure Analysis
Brassilexin has a molecular formula of C9H6N2S . Its average mass is 174.222 Da and its monoisotopic mass is 174.025162 Da .
Chemical Reactions Analysis
The detoxification pathways of Brassilexin in Leptosphaeria maculans, a crucifer pathogen, have been investigated . The first detoxification step of Brassilexin involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid .
Physical And Chemical Properties Analysis
Brassilexin has a density of 1.5±0.1 g/cm3, a boiling point of 283.9±22.0 °C at 760 mmHg, and a flash point of 125.6±12.7 °C . It has a molar refractivity of 52.8±0.3 cm3 and a molar volume of 118.7±3.0 cm3 .
Scientific Research Applications
Detoxification Pathways in Pathogenic Fungi
Brassilexin, a potent phytoalexin produced by crucifer plants, has been studied for its interactions with pathogenic fungi like Leptosphaeria maculans. Research revealed the fungus's ability to detoxify brassilexin, and detailed the detoxification pathways, including the bioconversion of brassilexin to various metabolic intermediates, such as 3-aminomethyleneindole-2-thione, and ultimately to water-soluble metabolites like 3-formylindolyl-2-sulfonic acid (Pedras & Suchý, 2005).
Interaction with Cruciferous Phytoalexins
The biotransformation and detoxification of brassilexin in the presence of other cruciferous phytoalexins were explored using isolates of Leptosphaeria maculans. Findings indicated that while brassilexin was detoxified by the fungus, the presence of other phytoalexins did not significantly affect the detoxification rate (Pedras & Snitynsky, 2010).
Synthesis and Antifungal Activities
Efficient syntheses of brassilexin were achieved, which is significant for further studies on its biological activities. The synthesized brassilexin exhibited strong antifungal activity against several crucifer pathogens, demonstrating its potential as an antifungal agent [(Pedras & Jha, 2005)](https://consensus.app/papers/concise-syntheses-phytoalexins-brassilexin-sinalexin-pedras/8e885abac84451ce9ef30daa64ab2cfc/?utm_source=chatgpt).
Role in Plant Defense Mechanisms
Brassilexin has been identified as a part of the phytoalexin group produced by crucifer plants like rutabaga in response to stress, including microbial attack. Its synthesis and antifungal activity against plant pathogens highlight its role in plant defense mechanisms (Pedras, Montaut, & Suchý, 2004).
Metabolism in Plant Tissues
Studies on the metabolism of brassilexin in plant tissues, like those of Brassica juncea and B. rapa, shed light on the detoxification pathways and biosynthetic precursors of brassilexin. This research provides insights into the natural roles of brassilexin in plant defense and its biogenesis within cruciferous plants (Pedras et al., 2002).
Antiproliferative and Cancer Chemopreventive Activity
Indole phytoalexins, including brassilexin, have shown significant antiproliferative activity against various cancer cells. This activity is believed to be associated with the modulation of transcription factors regulating cell cycle, differentiation, and apoptosis. Brassilexin, among others, has also exhibited cancer chemopreventive activity in models of mammary and skin carcinogenesis, suggesting its potential in cancer prevention and therapy (Mezencev et al., 2003).
Inhibitory Effects on Pathogenic Fungi
Research has also focused on designing inhibitors based on the structure of brassilexin to target specific enzymes in pathogenic fungi, like Leptosphaeria maculans. These inhibitors could potentially be used to develop new strategies to control plant pathogens, leveraging the unique properties of brassilexin (Pedras, Minić, Sarma-Mamillapalle, & Suchý, 2010).
properties
IUPAC Name |
4H-[1,2]thiazolo[5,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMBEDDKDVIBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923097 | |
Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brassilexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Brassilexin | |
CAS RN |
119752-76-0 | |
Record name | Brassilexin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119752-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brassilexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brassilexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 167 °C | |
Record name | Brassilexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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